molecular formula C12H13NO2 B12128279 7-Ethoxy-2-methylquinolin-4-ol

7-Ethoxy-2-methylquinolin-4-ol

Cat. No.: B12128279
M. Wt: 203.24 g/mol
InChI Key: PPAWNRTVPYMIDK-UHFFFAOYSA-N
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Description

7-Ethoxy-2-methylquinolin-4-ol is a quinoline derivative with the molecular formula C12H13NO2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinoline derivatives are often explored for their potential biological activities and pharmaceutical applications.

Preparation Methods

The synthesis of 7-Ethoxy-2-methylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-Ethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-one derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-4-one derivatives, while reduction results in hydroquinoline derivatives.

Scientific Research Applications

7-Ethoxy-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development. Their ability to interact with various biological pathways makes them promising candidates for new medications.

    Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication and repair. This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against cancer cells.

Comparison with Similar Compounds

7-Ethoxy-2-methylquinolin-4-ol can be compared with other similar compounds, such as:

    6-Ethoxy-2-methylquinolin-4-ol: This compound has a similar structure but with the ethoxy group at the 6-position instead of the 7-position. The change in position can affect its reactivity and biological activity.

    4-Hydroxy-2-methylquinoline: This compound lacks the ethoxy group, which can significantly alter its chemical properties and applications.

    7-Methoxy-2-methylquinolin-4-ol: The methoxy group in place of the ethoxy group can lead to differences in solubility and reactivity.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-ethoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

PPAWNRTVPYMIDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C

Origin of Product

United States

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